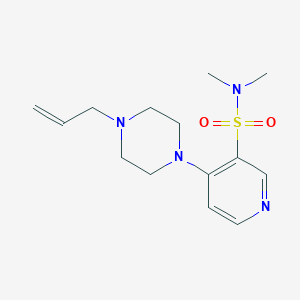![molecular formula C15H13N3O2 B215401 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as HPMC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. Some studies have suggested that 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may act as a free radical scavenger, thereby reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to exert various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines in cells, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in lab experiments is its relatively low cost and easy availability. Additionally, this compound has been shown to exhibit a wide range of pharmacological activities, making it a versatile tool for researchers. However, one of the main limitations of using 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. For example, further studies could explore the mechanisms underlying its pharmacological activities, as well as its potential applications in the treatment of various diseases. Additionally, new synthetic methods could be developed to improve the yield and purity of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, making it more accessible to researchers. Finally, studies could investigate the potential synergistic effects of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with other compounds, which may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the condensation of 3-hydroxybenzaldehyde, malononitrile, and methyl acetoacetate in the presence of a catalyst such as piperidine. This reaction leads to the formation of a yellow crystalline product, which is then purified and characterized using various analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Propriétés
Nom du produit |
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-11(2)18(15(20)14(10)8-16)17-9-12-4-3-5-13(19)7-12/h3-7,9,19H,1-2H3/b17-9+ |
Clé InChI |
NBMJWRUUKNHYGZ-RQZCQDPDSA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)O)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C#N)C |
SMILES canonique |
CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215320.png)
![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)


